Benzyl (2R,3aS,6aR)-1-(((R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl)-D-alanyl)octahydrocyclopenta[b]pyrrole-2-carboxylate
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Overview
Description
[2R,3aR,6aR]-1-[(2®-2-[[(1R)-1-Ethoxycarbonxyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydrocyclopenta6pyrrole-2-carboxylic Acid, Benzyl Ester is a complex organic compound with a unique structure that includes multiple chiral centers and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2R,3aR,6aR]-1-[(2®-2-[[(1R)-1-Ethoxycarbonxyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydrocyclopenta6pyrrole-2-carboxylic Acid, Benzyl Ester typically involves multiple steps, including the formation of the cyclopentane ring, introduction of the amino group, and esterification. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly used for monitoring the synthesis and ensuring product quality.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its ability to interact with specific proteins makes it a valuable tool for understanding biological processes at the molecular level.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its structure can be modified to enhance its pharmacological properties, making it a candidate for the development of new drugs.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of [2R,3aR,6aR]-1-[(2®-2-[[(1R)-1-Ethoxycarbonxyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydrocyclopenta6pyrrole-2-carboxylic Acid, Benzyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- [2R,3aR,6aR]-1-[(2®-2-[[(1R)-1-Ethoxycarbonxyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydrocyclopenta6pyrrole-2-carboxylic Acid, Methyl Ester
- [2R,3aR,6aR]-1-[(2®-2-[[(1R)-1-Ethoxycarbonxyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydrocyclopenta6pyrrole-2-carboxylic Acid, Ethyl Ester
Uniqueness
The uniqueness of [2R,3aR,6aR]-1-[(2®-2-[[(1R)-1-Ethoxycarbonxyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydrocyclopenta6pyrrole-2-carboxylic Acid, Benzyl Ester lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C30H38N2O5 |
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Molecular Weight |
506.6 g/mol |
IUPAC Name |
benzyl (2R,3aS,6aR)-1-[(2R)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylate |
InChI |
InChI=1S/C30H38N2O5/c1-3-36-29(34)25(18-17-22-11-6-4-7-12-22)31-21(2)28(33)32-26-16-10-15-24(26)19-27(32)30(35)37-20-23-13-8-5-9-14-23/h4-9,11-14,21,24-27,31H,3,10,15-20H2,1-2H3/t21-,24+,25-,26-,27-/m1/s1 |
InChI Key |
RENMFAJWBVYHGL-YWAOTASRSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@H](C)C(=O)N2[C@@H]3CCC[C@H]3C[C@@H]2C(=O)OCC4=CC=CC=C4 |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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